molecular formula C12H14O4 B13588101 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid

1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid

Cat. No.: B13588101
M. Wt: 222.24 g/mol
InChI Key: PRMUPTSOWRFTRY-UHFFFAOYSA-N
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Description

1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring attached to a carboxylic acid group and a phenyl ring substituted with two hydroxyl groups at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid can be synthesized through several methods. One common approach involves the carboxylation of cyclopentene under high pressure and temperature using carbon dioxide as the carboxylating agent and a suitable catalyst . Another method includes the oxidation of cyclopentanol using strong oxidizing agents such as chromic acid or potassium permanganate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale carboxylation or oxidation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Ethers or esters.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1-(2,5-Dihydroxyphenyl)cyclopentane-1-carboxylic acid is unique due to the presence of both hydroxyl groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(2,5-dihydroxyphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H14O4/c13-8-3-4-10(14)9(7-8)12(11(15)16)5-1-2-6-12/h3-4,7,13-14H,1-2,5-6H2,(H,15,16)

InChI Key

PRMUPTSOWRFTRY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=C(C=CC(=C2)O)O)C(=O)O

Origin of Product

United States

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